molecular formula C7H3F4NO3 B1396636 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene CAS No. 1404193-85-6

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B1396636
CAS No.: 1404193-85-6
M. Wt: 225.1 g/mol
InChI Key: RBZBREVEJXOMPX-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3. This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting with the appropriate benzene derivativeThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and physical properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

1-fluoro-2-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZBREVEJXOMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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